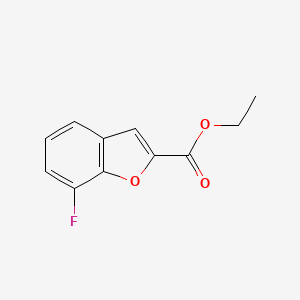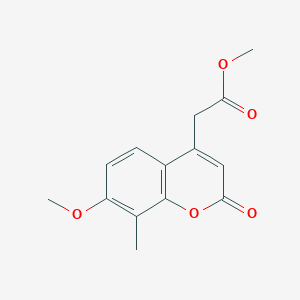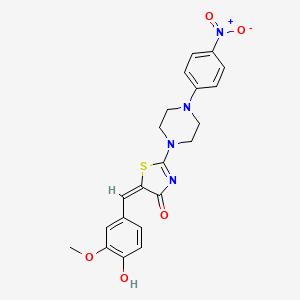
4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (4C6CP2P5PC) is a synthetic compound that is used in a variety of scientific research applications. It is a small molecule that has been used in a range of biochemical and physiological studies. It has been used to study the effects of various drugs and to study the mechanisms of action of various drugs. In addition, it has been used in laboratory experiments to study the effects of various environmental factors.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound 4-Chloro-6-(4-chlorophenyl)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile and its derivatives have been extensively studied for their antimicrobial properties. Various derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results. For instance, some derivatives exhibited significant antibacterial activity, offering a potential avenue for the development of new antibacterial agents (Abdelghani et al., 2017; Shehta & Abdel Hamid, 2019).
Synthesis and Evaluation of Anti-inflammatory Activity
The compound has also been utilized in the synthesis of derivatives with potential anti-inflammatory activities. Various derivatives have been synthesized and evaluated, indicating a potential role in developing new anti-inflammatory drugs (Patil et al., 2015).
Chemical Properties and Interactions
Studies have been conducted to understand the chemical properties and interactions of the compound. For instance, research on molar refraction and polarizability constants provided valuable insights into the electronic polarizability and molecular interactions of the compound in solution, indicating its potential in various chemical applications (Gaware, 2021).
properties
IUPAC Name |
4-chloro-6-(4-chlorophenyl)-2-pyridin-4-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N4/c17-12-3-1-10(2-4-12)14-13(9-19)15(18)22-16(21-14)11-5-7-20-8-6-11/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWIMUFMRSENIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=N2)C3=CC=NC=C3)Cl)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2375447.png)

![2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2375449.png)
![1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2375451.png)
![3-allyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2375452.png)
![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate](/img/structure/B2375456.png)


![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2375462.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-2-ylmethanone](/img/structure/B2375463.png)

![3-(butylthio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2375465.png)
![3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2375467.png)